molecular formula C14H13N5O2 B5268183 N-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B5268183
M. Wt: 283.29 g/mol
InChI Key: BFNJGHRFXKFODG-UHFFFAOYSA-N
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Description

N-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines. This compound features a benzyl group attached to a triazolopyrimidine core, which is further substituted with a methyl group and a carboxamide group. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-benzyl-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-9-7-11(20)19-14(16-9)17-12(18-19)13(21)15-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,21)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNJGHRFXKFODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting with the formation of the triazolopyrimidine core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize the production process. The choice of solvents, catalysts, and reaction parameters is carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different biological activities.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with altered functional groups. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

Chemistry: In the field of chemistry, N-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology: Biologically, this compound has shown potential as a lead compound for the development of new therapeutic agents. Its ability to interact with various biological targets makes it a valuable tool in the study of enzyme inhibition, receptor binding, and signal transduction pathways.

Medicine: In medicine, this compound has been investigated for its pharmacological properties. It has shown promise in the treatment of various diseases, including cancer, inflammation, and microbial infections. Its derivatives are being explored for their potential as antitumor, anti-inflammatory, and antimicrobial agents.

Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer chemistry, catalysis, and the production of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which N-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities with the benzyl group and triazolopyrimidine core.

  • Pyrimido[1,2-a]benzimidazoles: These compounds have a similar heterocyclic structure and are used in pharmacological research.

  • Quinazolin-4(3H)-one Derivatives: These compounds contain the 7-oxo-1,2,4-triazolo[1,5-a]pyrimidine moiety and are used in agricultural antimicrobial agents.

Uniqueness: N-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its specific substitution pattern and the presence of the benzyl group, which can significantly influence its biological activity and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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